N-Ethylbuphedrone

Vue d'ensemble

Description

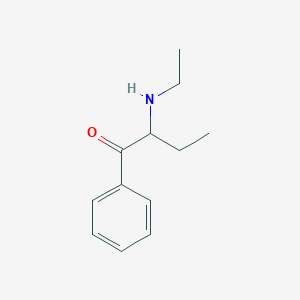

N-Ethylbuphedrone (chlorhydrate) est un stimulant appartenant à la classe des cathinones. Il est caractérisé par un groupe éthyle en position alpha et un groupe éthyle N-terminal. Ce composé a été vendu comme une drogue de synthèse et est connu pour ses propriétés psychoactives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

N-Ethylbuphedrone (chlorhydrate) peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 2-bromobutane avec l'éthylamine pour former le 2-éthylamino-butane. Cet intermédiaire est ensuite mis à réagir avec le benzaldéhyde pour produire la this compound. Le produit final est obtenu sous forme de sel de chlorhydrate en traitant la base libre avec de l'acide chlorhydrique .

Méthodes de production industrielle

La production industrielle de this compound (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir la pureté et la constance du produit final. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

N-Ethylbuphedrone (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le composé en ses dérivés cétoniques ou carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent donner les dérivés alcooliques ou aminés correspondants.

Substitution : La this compound peut subir des réactions de substitution nucléophile, où le groupe éthylamino peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme l'azoture de sodium ou le cyanure de potassium peuvent être employés dans des conditions appropriées.

Principaux produits formés

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'alcools ou d'amines.

Substitution : Formation de dérivés substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

This compound (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des dérivés de cathinone.

Biologie : Étudié pour ses effets sur la libération et la recapture des neurotransmetteurs dans les cellules neuronales.

Médecine : Enquête sur ses applications thérapeutiques potentielles et ses effets toxicologiques.

Industrie : Utilisé dans le développement de nouvelles substances psychoactives et l'analyse médico-légale

Mécanisme d'action

This compound (chlorhydrate) exerce ses effets en agissant comme un agent libérant la noradrénaline-dopamine. Il augmente la libération de ces neurotransmetteurs dans le cerveau, conduisant à une vigilance accrue, une euphorie et une stimulation. Le composé cible les transporteurs de noradrénaline et de dopamine, inhibant leur recapture et prolongeant l'action de ces neurotransmetteurs .

Applications De Recherche Scientifique

Pharmacological Properties

N-Ethylbuphedrone has been shown to exhibit significant psychostimulant effects, primarily through its action as a dopamine transporter inhibitor. Studies indicate that NEB effectively inhibits dopamine uptake, leading to increased locomotor activity in animal models. For instance, research demonstrated that doses as low as 3 mg/kg resulted in notable increases in locomotion, with effects lasting up to 40 minutes post-administration .

Table 1: Summary of Pharmacological Effects of this compound

| Dose (mg/kg) | Effect | Duration |

|---|---|---|

| 3 | Increased locomotion | Up to 40 minutes |

| 10 | Significant hyperactivity | 15-60 minutes |

| 30 | Ceiling effect observed | Variable |

The compound's structure-activity relationship suggests that variations in the alkyl side chain length can modulate its potency and efficacy, with longer chains generally enhancing activity up to a certain point before diminishing returns occur .

Toxicological Implications

The use of NEB and other synthetic cathinones has raised concerns regarding their safety profile. Toxicological analyses have revealed that these substances can lead to severe adverse effects, including cardiovascular complications and neurotoxicity. Reports indicate that cases of intoxication often involve multiple substances, complicating the clinical picture and making it challenging to attribute effects solely to NEB .

Case Studies on Toxicity

- Case Study A : In a documented case of mixed poisoning involving NEB, the patient exhibited symptoms of severe agitation, tachycardia, and hyperthermia after consumption alongside other stimulants. The combination resulted in an acute medical emergency requiring intensive care.

- Case Study B : Another report highlighted a fatal incident where NEB was implicated in a poly-drug overdose. Autopsy findings revealed multi-organ failure attributed to the synergistic effects of NEB with other psychoactive substances.

Potential Therapeutic Applications

Despite its risks, there is ongoing research into the potential therapeutic applications of NEB. Its stimulant properties may offer avenues for treating certain conditions such as attention deficit hyperactivity disorder (ADHD) or depression, where dopaminergic activity is beneficial. However, further investigation is necessary to establish safety and efficacy in human populations.

Research Directions

- Clinical Trials : Future studies could explore controlled administration of NEB in clinical settings to assess its therapeutic potential while closely monitoring for adverse effects.

- Analytical Techniques : Development of advanced analytical methods for detecting NEB in biological matrices will enhance understanding of its pharmacokinetics and long-term effects.

Mécanisme D'action

N-Ethylbuphedrone (hydrochloride) exerts its effects by acting as a norepinephrine-dopamine releasing agent. It increases the release of these neurotransmitters in the brain, leading to heightened alertness, euphoria, and stimulation. The compound targets the norepinephrine and dopamine transporters, inhibiting their reuptake and prolonging the action of these neurotransmitters .

Comparaison Avec Des Composés Similaires

Composés similaires

- Buphedrone

- Ethcathinone

- N-Ethylpentedrone

- N-Ethylhexedrone

- N-Ethylheptedrone

Unicité

N-Ethylbuphedrone (chlorhydrate) est unique en raison de ses modifications structurales spécifiques, qui confèrent des propriétés pharmacologiques distinctes. Comparé à d'autres composés similaires, il a une durée d'action plus longue et un profil d'effets différent, ce qui en fait un sujet d'intérêt à la fois dans les contextes récréatifs et scientifiques .

Activité Biologique

N-Ethylbuphedrone (NEB) is a synthetic cathinone, a class of psychoactive substances derived from the khat plant. This compound has garnered attention due to its potent biological activities, particularly its effects on dopamine uptake and psychostimulant properties. This article explores the biological activity of NEB, including its pharmacological effects, cytotoxicity, and case studies related to its use.

This compound is structurally similar to other synthetic cathinones, characterized by a β-keto group and an ethyl substitution on the nitrogen atom. Research indicates that NEB and other N-ethyl substituted cathinones effectively inhibit dopamine (DA) uptake through the human dopamine transporter (hDAT). This inhibition is crucial as it leads to increased dopamine availability in the synaptic cleft, contributing to the compound's psychostimulant effects.

Dopamine Uptake Inhibition

Studies have demonstrated that NEB exhibits significant potency in inhibiting DA uptake. The structure-activity relationship (SAR) analysis indicates that elongation of the aliphatic side chain enhances this inhibitory effect. Specifically, NEB has been shown to induce psychostimulant and rewarding effects in animal models, particularly in mice, where it significantly increased locomotor activity at doses as low as 3 mg/kg .

Cytotoxicity

Cytotoxicity assays using PC12 cells reveal that NEB demonstrates higher cytotoxic potential than traditional stimulants like methamphetamine. The cytotoxic effects are believed to correlate with the compound's lipophilicity, allowing better membrane penetration. Notably, all tested N-ethyl substituted cathinones exhibited cytotoxicity starting at lower concentrations than methamphetamine .

Fatal Poisoning Cases

Several case studies have documented fatal poisonings associated with synthetic cathinones, including NEB. For example, a study analyzing toxicological data from 5,001 cases highlighted instances where NEB was implicated in fatal intoxications alongside other psychoactive substances. The majority of these cases involved young males aged 18 to 44 years .

Table 1 summarizes some notable cases involving this compound:

| Case Study | Substance(s) Involved | Outcome | Demographics |

|---|---|---|---|

| Case 1 | NEB, other synthetic cathinones | Fatal intoxication | Male, 30 years old |

| Case 2 | NEB, alcohol | Fatal intoxication | Male, 29 years old |

| Case 3 | NEB, polydrug use | Non-fatal overdose | Male, 24 years old |

Research Findings

Recent research has focused on the psychostimulant properties of NEB and its analogs. In vivo studies indicate that while NEB produces significant locomotor stimulation at certain doses, it also exhibits a ceiling effect at higher doses. This suggests that excessive intake may lead to diminishing returns in terms of stimulant effects .

Propriétés

IUPAC Name |

2-(ethylamino)-1-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPVRDHGUWFXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30605441 | |

| Record name | 2-(Ethylamino)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354631-28-9 | |

| Record name | 2-(Ethylamino)-1-phenyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylbuphedrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLBUPHEDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6VC063Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.